molecular formula C9H9FO B2428340 2-(4-Fluoro-3-methylphenyl)acetaldehyde CAS No. 1256475-84-9

2-(4-Fluoro-3-methylphenyl)acetaldehyde

Cat. No.: B2428340
CAS No.: 1256475-84-9
M. Wt: 152.168
InChI Key: WIDGVYPOOMTWFB-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an aldehyde functional group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)acetaldehyde typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with a suitable aldehyde precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity . The process is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2-(4-Fluoro-3-methylphenyl)acetic acid.

    Reduction: 2-(4-Fluoro-3-methylphenyl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)acetaldehyde
  • 2-(3-Methylphenyl)acetaldehyde
  • 2-(4-Chloro-3-methylphenyl)acetaldehyde

Uniqueness

2-(4-Fluoro-3-methylphenyl)acetaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s electronegativity and reactivity, while the methyl group provides steric hindrance, influencing its interaction with other molecules .

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDGVYPOOMTWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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